2-Methylaminoacetaldehyde

Description

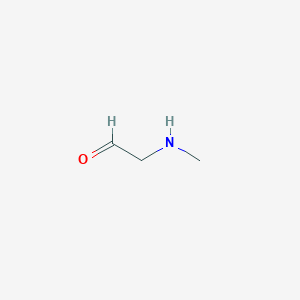

2-Methylaminoacetaldehyde (hypothetical structure: CH₃NHCH₂CHO) is an aldehyde derivative featuring a methylamino group (-NHCH₃) at the second carbon position. These analogs are frequently utilized as pharmaceutical intermediates or synthetic precursors, suggesting that this compound may share similar applications in organic synthesis or medicinal chemistry .

Properties

Molecular Formula |

C3H7NO |

|---|---|

Molecular Weight |

73.09 g/mol |

IUPAC Name |

2-(methylamino)acetaldehyde |

InChI |

InChI=1S/C3H7NO/c1-4-2-3-5/h3-4H,2H2,1H3 |

InChI Key |

KZMQZFPRPILIHO-UHFFFAOYSA-N |

SMILES |

CNCC=O |

Canonical SMILES |

CNCC=O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Nitrogen-Containing Compounds

One of the primary applications of 2-Methylaminoacetaldehyde is as a precursor in the synthesis of nitrogen-containing heterocycles. Its diverse functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

Case Study: Synthesis of Imidazoles

Researchers have utilized this compound in copper-catalyzed reactions with nitriles to synthesize substituted imidazoles. These compounds are essential in pharmaceuticals due to their biological activity, including anti-inflammatory and antimicrobial properties.

| Reaction | Product | Reference |

|---|---|---|

| This compound + Nitrile | Substituted Imidazole |

Pharmaceutical Applications

This compound has shown potential in drug development, particularly for its role in synthesizing various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For instance, compounds derived from this aldehyde exhibited cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | ~250 | Apoptosis induction |

| HL60 (Leukemia) | ~300 | Cell cycle arrest |

Case Study: Anticancer Agents

A study demonstrated that derivatives of this compound could activate caspase pathways, leading to increased apoptosis in cancer cells. The treatment resulted in a significant rise in activated caspase-3 levels, indicating enhanced apoptotic activity.

Synthesis of Amino Acids and Derivatives

The compound also serves as a key starting material for synthesizing amino acid derivatives, which have various biological applications.

Case Study: Petasis Reaction

In a notable reaction, this compound was used in the Petasis reaction with glyoxylic acid and boronic acid derivatives to yield specific amino acid derivatives with potential therapeutic effects.

| Reaction | Product | Reference |

|---|---|---|

| This compound + Glyoxylic Acid + Boronic Acid | Amino Acid Derivative |

Development of New Active Substances

The compound has been explored for developing new active substances with improved bioavailability and reduced toxicity profiles.

Case Study: Drug Modification

Research indicates that modifying existing drugs with this compound can enhance their pharmacological properties. For example, the introduction of this aldehyde into drug structures has been shown to improve their efficacy while minimizing side effects.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for nitrogen-containing heterocycles and imidazoles |

| Pharmaceutical Development | Anticancer agents and amino acid derivatives |

| Drug Modification | Enhancing bioavailability and reducing toxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on available safety data sheets (SDS) and research findings:

Aminoacetaldehyde Dimethyl Acetal (CAS 22483-09-6)

- Molecular Weight: Not explicitly stated (calculated: ~121.14 g/mol for C₄H₁₁NO₂).

- Hazards :

- Applications : Pharmaceutical intermediate .

Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Molecular Formula : C₃H₆O₃.

- Molecular Weight : 90.08 g/mol .

- Hazards :

- Handling : Use chemical-resistant gloves and ensure workplace controls (e.g., fume hoods) .

2-Cyano-N-[(Methylamino)carbonyl]acetamide (CAS 6972-77-6)

- Molecular Formula : C₅H₇N₃O₂.

- Molecular Weight: Not explicitly stated (calculated: ~153.13 g/mol).

- Hazards :

2-(Methylamino)acetamide Hydrochloride (CAS 5325-64-4)

- Molecular Formula : C₃H₉N₂O·HCl.

- Hazards :

- Applications: Likely used in pharmaceutical synthesis (analogous to other methylamino derivatives) .

Data Tables and Research Findings

Table 1: Comparative Analysis of Structural Analogs

*Note: The formula for Aminoacetaldehyde Dimethyl Acetal in (C₁₄H₁₁NO₂) may contain errors; structural analysis suggests C₄H₁₁NO₂ as a plausible formula.

Key Research Findings:

Hazard Profiles: Aminoacetaldehyde dimethyl acetal exhibits higher flammability and corrosivity compared to methyl 2-hydroxyacetate, which primarily requires standard laboratory precautions . Methylamino-substituted acetamides (e.g., 2-(Methylamino)acetamide hydrochloride) show lower acute hazards but still necessitate medical consultation in case of exposure .

Structural Influences on Reactivity: The acetal group in Aminoacetaldehyde dimethyl acetal enhances stability but introduces flammability risks . Ester derivatives (e.g., Methyl 2-hydroxyacetate) are less reactive but require stringent handling due to moderate toxicity .

Applications in Synthesis: Aminoacetaldehyde dimethyl acetal is prioritized in pharmaceutical manufacturing due to its protective group utility . Methylamino-acetamide derivatives are versatile intermediates in peptide and heterocyclic compound synthesis .

Preparation Methods

High-Pressure Amination of Chloroacetaldehyde Dimethyl Acetal

The most documented industrial method involves the reaction of 2-chloro-1-ethanal dimethyl acetal with methylamine or ammonia under high-pressure conditions.

Procedure

-

Reaction Setup : Chloroacetaldehyde dimethyl acetal and methanol are mixed in a pressure reactor.

-

Amination : Liquid ammonia is introduced, and the mixture is heated to 150°C under high pressure (15–20 bar).

-

Distillation : The intermediate undergoes multi-stage distillation at progressively reduced pressures to recover methanol.

-

pH Adjustment : Sodium hydroxide (50–70% concentration) is added to adjust the pH to 12–14, precipitating impurities.

-

Purification : Two-stage rectification (atmospheric followed by vacuum) yields the final product with >95% purity.

Reaction Mechanism

The chlorine substituent is displaced by ammonia, forming the methylaminoacetaldehyde acetal. Excess ammonia and controlled heating minimize side reactions.

Process Optimization and Yield Enhancement

Critical Parameters

-

Pressure : High-pressure conditions (15–20 bar) accelerate reaction kinetics.

-

NaOH Concentration : 50–70% NaOH ensures efficient impurity removal without saponification.

Performance Data

| Example | NaOH Concentration | pH | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 50% | 12 | 75 | 94.7 |

| 2 | 70% | 14 | 81.4 | 95.8 |

| 3 | 55% | 13 | 93.2 | 96.8 |

Data sourced from patent CN105906514A.

Applications in Organic Synthesis

The compound serves as a precursor for:

Q & A

Basic: What are the recommended synthetic routes for 2-Methylaminoacetaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via reductive amination of glycolaldehyde with methylamine, using catalysts like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6). Key variables include:

- Temperature: Reactions at 25–30°C favor higher selectivity but require longer durations (24–48 hrs).

- Catalyst loading: Excess NaBH3CN (1.5–2 eq) improves yield but complicates purification.

- Solvent: Aqueous methanol (70:30 v/v) balances solubility and stability of intermediates.

Validation: Post-synthesis characterization via H NMR (δ 2.3 ppm for methylamino group, δ 9.7 ppm for aldehyde proton) and FT-IR (C=O stretch at ~1720 cm) is critical. Purification by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced: How can researchers resolve contradictions in reported stability profiles of this compound under varying storage conditions?

Methodological Answer:

Discrepancies arise from:

- Oxidative degradation: Aldehyde groups are prone to oxidation. Studies show stability improvements under inert atmospheres (N or Ar) with antioxidants (e.g., BHT at 0.1% w/w).

- pH sensitivity: Stability decreases above pH 7 due to enolization. Buffered solutions (pH 4–6) in amber vials at −20°C are optimal.

- Analytical artifacts: LC-MS quantification may misrepresent stability due to adduct formation. Use derivatization (e.g., Girard’s T reagent) for accurate aldehyde detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.